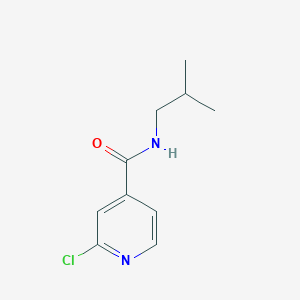

![molecular formula C52H34 B180369 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene CAS No. 172285-79-9](/img/structure/B180369.png)

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

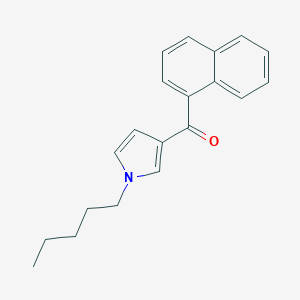

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene (PPPA) is a polyaromatic hydrocarbon (PAH) compound that has been studied for its potential uses in various scientific research applications. It is a white crystalline solid with a molecular weight of 514.56 g/mol and a melting point of 254-256 °C. PPPA is known for its high photostability and is used in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Additionally, PPPA has been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Anthraquinones and Derivatives in Marine-Derived Fungi

Anthraquinones and their derivatives, which include compounds structurally related to 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, are significant for their diverse biological activities. These compounds have been found in marine-derived fungi, showing promise for new therapeutic drugs or daily additives due to their chemical diversity and potential biological activities. They have applications in pharmaceuticals, clothes dyeing, and food colorants, and their roles in human health are being explored for positive and/or negative effects (Fouillaud et al., 2016).

Anthracene Derivatives in Material Chemistry

Anthracene derivatives, closely related to 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, play a critical role in the development of organic photochemistry, material chemistry, and organic light-emitting devices. These compounds are utilized in optical, electronic, and magnetic switches, and are valuable for probing DNA cleavage in biological systems. They also act as potent anti-cancer drugs and have been studied for their carcinogenic potential (Somashekar Mn & Chetana Pr, 2016).

Toxicity and Occurrence of Oxygenated Polycyclic Aromatic Hydrocarbons in Food

Oxygenated polycyclic aromatic hydrocarbons (OPAHs), which can be structurally related to anthracene derivatives like 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, have been reviewed for their toxicity and occurrence in food. OPAHs are considered more toxic than their parent PAHs, with notable toxicities such as strong genotoxicity, cytotoxicity, and cardiovascular toxicity. The study highlights the need for evaluating and reducing OPAH-related health risks in food, which may include compounds derived from anthracene (Xin Ma & Shimin Wu, 2022).

Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones

Research on metal complexes of polycyclic aromatic hydrazones, which could theoretically include structures similar to 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, has indicated significant antibacterial and anticancer activities. These studies underline the importance of exploring the bioactivities of metal complexes with polycyclic aromatic hydrazones for drug development, pointing to a promising area for future research (Ruixue Liu et al., 2022).

Polycyclic Aromatic Hydrocarbons in Foods

A critical review on polycyclic aromatic hydrocarbons (PAHs) in foods discusses their sources, effects, and remediation strategies. PAHs, including compounds related to 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, have been found to exhibit mutagenic and carcinogenic potentials. Cooking processes are identified as a major source of PAHs in food, with significant implications for food safety and public health. This review emphasizes the importance of process and quality control to reduce PAH ingestion (Samuel Ayofemi Olalekan Adeyeye, 2020).

Eigenschaften

IUPAC Name |

9-(4-phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H34/c1-3-15-35(16-4-1)37-27-31-39(32-28-37)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)52-47-25-13-9-21-43(47)50(44-22-10-14-26-48(44)52)40-33-29-38(30-34-40)36-17-5-2-6-18-36/h1-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQHGZHPNCGQJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=C(C=C9)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629301 |

Source

|

| Record name | 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene | |

CAS RN |

172285-79-9 |

Source

|

| Record name | 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)